molecular formula C9H5NS2 B13811694 Thieno[3,4-e][1,3]benzothiazole CAS No. 210-87-7

Thieno[3,4-e][1,3]benzothiazole

Cat. No.: B13811694
CAS No.: 210-87-7
M. Wt: 191.3 g/mol
InChI Key: NTJKBVNKGXCAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,4-e][1,3]benzothiazole is a heterocyclic compound that consists of a fused thiophene and benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,4-e][1,3]benzothiazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. This reaction is often carried out under acidic or basic conditions, depending on the specific reagents used .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using microwave irradiation or flow chemistry techniques to enhance reaction rates and yields. The use of catalysts such as palladium or copper can also improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,4-e][1,3]benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the this compound scaffold .

Scientific Research Applications

Thieno[3,4-e][1,3]benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thieno[3,4-e][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. For example, in cancer cells, it may inhibit the activity of enzymes involved in cell proliferation and survival, such as the BCL-2 family of proteins. This inhibition can lead to the induction of apoptosis, or programmed cell death, in cancer cells .

Comparison with Similar Compounds

    Benzothiazole: Similar in structure but lacks the fused thiophene ring.

    Thienothiophene: Contains two fused thiophene rings but lacks the benzothiazole moiety.

    Benzothiadiazole: Contains a benzene ring fused to a thiadiazole ring.

Uniqueness: Thieno[3,4-e][1,3]benzothiazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new materials and therapeutic agents .

Properties

CAS No.

210-87-7

Molecular Formula

C9H5NS2

Molecular Weight

191.3 g/mol

IUPAC Name

thieno[3,4-e][1,3]benzothiazole

InChI

InChI=1S/C9H5NS2/c1-2-8-9(10-5-12-8)7-4-11-3-6(1)7/h1-5H

InChI Key

NTJKBVNKGXCAGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=CSC=C31)N=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.